molecular formula C20H18FN3O2 B3402437 N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1058233-10-5

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B3402437
CAS No.: 1058233-10-5
M. Wt: 351.4 g/mol
InChI Key: HUWZZCWCMFJJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide (Molecular Formula: C₂₅H₂₇FN₄O₂; Molecular Weight: 434.51 g/mol) is a pyrimidine derivative featuring a fluorophenyl substituent at the 4-position and an oxo group at the 6-position of the pyrimidine ring.

Properties

IUPAC Name

N-ethyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-24(17-6-4-3-5-7-17)20(26)13-23-14-22-18(12-19(23)25)15-8-10-16(21)11-9-15/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZZCWCMFJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Pyrimidine Ring) Molecular Weight (g/mol) Key Features/Applications
Target Compound: N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide C₂₅H₂₇FN₄O₂ 4-(4-fluorophenyl), 6-oxo 434.51 Potential enzyme inhibition
2-(4-(4-fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide () C₂₄H₂₀FN₅O₂ 4-(4-fluorophenyl), 6-(4-hydroxyphenyl) ~437.45 (estimated) HIV-1 RT inhibitor
2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j, ) C₂₆H₂₄FN₅O₃ 4-(2,4-dimethoxyphenyl), 6-(4-fluorophenyl) 458.18 High synthetic yield (82%)
2-[4-ethyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide () C₁₉H₂₅N₅O₃ 4-ethyl, 2-morpholino, 6-oxo 384.43 Enhanced solubility (morpholino)
N-ethyl-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-phenylacetamide () C₂₅H₂₇FN₄O₂ Fused pyrido-pyrimidine, 4-oxo 434.51 Structural complexity, potential metabolic stability
Key Observations:
  • Substituent Effects: The 4-fluorophenyl group in the target compound and analogs (e.g., ) is associated with enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets.
  • Oxo vs. Hydroxy Groups: The 6-oxo group in the target compound may confer rigidity to the pyrimidine ring, whereas the 6-hydroxyphenyl group in ’s analog introduces a hydrogen-bond donor, critical for interactions with HIV-1 RT .
  • Morpholino and Ethyl Substitutions: The morpholino group in ’s compound improves aqueous solubility, a pharmacokinetic advantage over the fluorophenyl-containing analogs .

Biological Activity

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C22H20FN3O4
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 1260909-72-5

Anticancer Properties

Research indicates that derivatives of N-phenylacetamide, including this compound, exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

CompoundCell LineIC50 (μM)Reference
This compoundPC352
N-(p-nitro) derivativeMCF-7100
Imatinib (reference drug)PC340

These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anticonvulsant Activity

In addition to its anticancer properties, N-ethyl derivatives have been investigated for their anticonvulsant effects. A study focused on the synthesis and evaluation of N-phenylacetamide derivatives indicated that certain analogs demonstrated significant activity in animal models of epilepsy. The compounds were tested using maximal electroshock (MES) and pentylenetetrazole-induced seizure models.

CompoundDose (mg/kg)MES Protection (%)Reference
Compound 19300 at 0.5 hHigh
Compound 24 (morpholine derivative)100 at 0.5 hModerate

The results showed that these compounds could provide protection against seizures, indicating their potential as new antiepileptic drugs.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or receptors involved in cancer cell proliferation and neuronal excitability.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various phenylacetamide derivatives found that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines, suggesting structure–activity relationships (SAR) that could guide future drug design efforts .
  • Anticonvulsant Screening : The anticonvulsant activity was assessed through rigorous testing in animal models, revealing that certain derivatives provided significant protection against induced seizures while also exhibiting lower toxicity compared to established antiepileptic drugs .
  • Synthesis and Optimization : Research into synthetic routes for producing this compound has focused on improving yield and purity through advanced techniques such as automated reactors and continuous flow systems, which are essential for scaling up production for clinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidinone intermediates with acetamide derivatives. Key steps require precise temperature control (70–90°C) in polar aprotic solvents (e.g., DMF or acetonitrile) and acid catalysts (e.g., HCl or H₂SO₄) to achieve yields >75% . Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for isolating high-purity products.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, with characteristic shifts for the fluorophenyl (δ 7.2–7.8 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 393.12) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in the acetamide and pyrimidinone moieties .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition or HDAC modulation). Use cell lines relevant to the compound’s structural analogs (e.g., MCF-7 for anticancer activity or HEK293 for neurological targets). Dose-response curves (1–100 µM) and IC₅₀ calculations are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and analyze bioactivity changes:

Substituent Biological Activity Key Finding
4-FluorophenylAnticancer (HDAC inhibition)Enhanced selectivity vs. normal cells
Ethyl group (N-position)Improved metabolic stabilityReduced CYP3A4-mediated oxidation
Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like HDAC8 (PDB: 1T69) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Solutions include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay at 48 hrs).
  • Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude batch-to-batch variability .
  • Meta-Analysis : Pool data from peer-reviewed studies (e.g., Anticancer Research, Journal of Medicinal Chemistry) to identify trends .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be experimentally improved?

  • Methodological Answer :

  • Salt Formation : Co-crystallization with succinic acid improves aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .
  • In Silico Modeling : Use SwissADME to predict logP and BBB permeability, guiding structural tweaks .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Methodological Answer : Variations may stem from:

  • Cell Line Heterogeneity : Sensitivity differences between solid tumors (e.g., MDA-MB-231 vs. blood cancers) .
  • Off-Target Effects : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Metabolic Instability : Use liver microsome assays (human vs. rodent) to assess degradation rates .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

  • Methodological Answer :

  • Xenograft Models : Nude mice implanted with HT-29 colon cancer cells (dose: 10 mg/kg, i.p., 21 days) .
  • Pharmacodynamic Markers : Measure HDAC activity in tumor tissue via fluorometric assays .
  • Toxicology : Conduct acute toxicity studies (OECD 423 guidelines) to establish a safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.